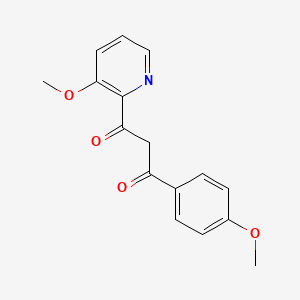![molecular formula C10H19NO6 B13777206 2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione is a compound with significant industrial and scientific applications. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in the polymerization of nitrile rubber.
Biology: It is used in biochemical assays and as a buffer in various biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an emulsifier in topical preparations.
Industry: It is used as a concrete accelerator, an oil emulsifier, and in cyanide-free electroplating.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and solutions. This property allows it to stabilize emulsions and prevent the separation of components . Additionally, its structure prevents its incorporation into cell membranes, reducing the potential for toxic effects such as anemia .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure and used in similar applications, but with different physical properties.
Diethanolamine: Another related compound with similar uses but different reactivity and toxicity profiles.
Monoethanolamine: Used in similar industrial applications but with simpler structure and different reactivity.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and physical properties. Its ability to act as a surfactant and its hygroscopic nature make it particularly useful in various industrial and scientific applications .
Propiedades
Fórmula molecular |
C10H19NO6 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione |
InChI |
InChI=1S/C6H15NO3.C4H4O3/c8-4-1-7(2-5-9)3-6-10;5-3-1-2-4(6)7-3/h8-10H,1-6H2;1-2H2 |
Clave InChI |
CFSHFBHKOKGZLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1=O.C(CO)N(CCO)CCO |
Números CAS relacionados |
67762-80-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
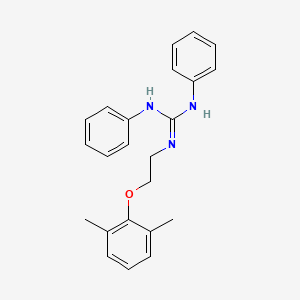
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
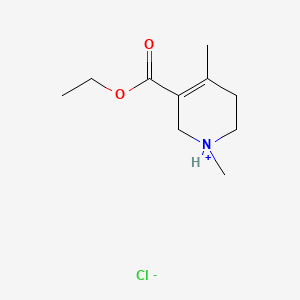

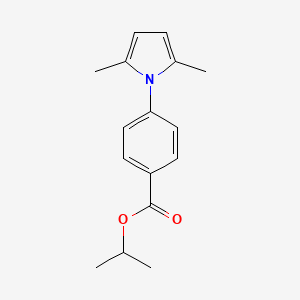

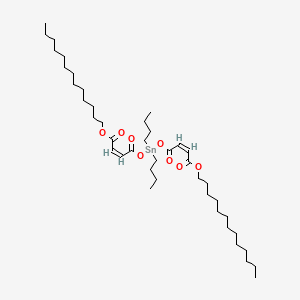
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
